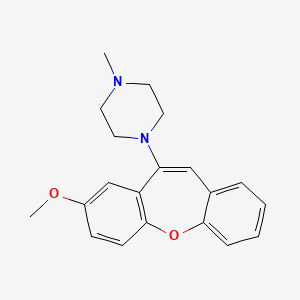

Metoxepin

Description

Historical Trajectory of Metoxepin in Chemical and Biomedical Research

This compound, also known by its systematic name 1-(3-methoxybenzo[b] uni.lubenzoxepin-5-yl)-4-methylpiperazine, has a history rooted in the exploration of heterocyclic compounds, particularly those containing the benzoxepin ring system. This structural motif is found in various compounds that have been investigated for a range of potential applications. The inclusion of a piperazine (B1678402) moiety further adds to its chemical complexity and potential for diverse interactions. While specific early historical details solely focused on this compound are not extensively documented in the provided search results, its structure suggests it likely emerged from research programs exploring derivatives of related compounds, such as tricyclic structures, which have a well-established history in medicinal chemistry bme.huiiab.mef15ijp.com. The appearance of "this compound" in lists of INN (International Nonproprietary Names) stems indicates its consideration within the pharmaceutical nomenclature system, suggesting it reached a stage of investigation where standardized naming was relevant who.intwho.int.

Rationale and Significance of Continued Academic Investigation into this compound's Fundamental Properties

Continued academic investigation into the fundamental properties of this compound is significant for several reasons. Understanding the intrinsic chemical and physical properties of this compound, such as its molecular structure, predicted collision cross-section, and predicted XlogP, provides foundational data for further scientific inquiry uni.lu. These properties dictate how the molecule behaves in different environments, its potential interactions with other molecules, and its suitability for various research applications. Academic research allows for in-depth exploration of synthesis pathways, spectroscopic characteristics, and theoretical calculations related to its electronic structure and reactivity. This fundamental knowledge is crucial for rational design in chemical synthesis and for predicting potential interactions in complex biological systems, even outside the scope of clinical efficacy. The inclusion of this compound in databases used for virtual screening, such as the ChEMBL database in the context of identifying potential SARS-CoV-2 main protease inhibitors, highlights its relevance as a compound of interest for exploring molecular interactions and potential bioactivities nih.govresearchgate.net. This demonstrates that academic research into its fundamental properties can inform and support studies in various downstream applications.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxybenzo[b][1]benzoxepin-5-yl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20/h3-8,13-14H,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGQMMZHTFRNBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176460 | |

| Record name | Metoxepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22013-23-6 | |

| Record name | Metoxepin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022013236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoxepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METOXEPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8EZK2DSIT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization Strategies for Metoxepin

Elucidation of Established and Novel Synthetic Routes to the Metoxepin Core Structure

The synthesis of the dibenzo[b,f]oxepine ring system, the central structural motif of this compound, has been approached through various established and novel synthetic strategies. A common precursor for these syntheses is the corresponding dibenzo[b,f]oxepin-10(11H)-one.

One established method for the construction of the dibenzo[b,f]oxepine core involves an intramolecular α-arylation of a 2'-(2-bromophenoxy)-acetophenone derivative. This palladium-catalyzed reaction efficiently forms the seven-membered central ring. Other classical approaches include the intramolecular McMurry reaction of diaryl ethers, Ullmann condensation, and Friedel-Crafts acylation. mdpi.com

More recent and novel routes to the dibenzo[b,f]oxepine scaffold have also been developed. These include ring-closing metathesis, which offers a powerful tool for the formation of the cyclic ether. Additionally, one-pot cascade reactions have been reported, which can efficiently generate the dibenzo[b,f]oxepine system from readily available starting materials. nih.gov

A plausible synthetic route to the key intermediate, 8-methoxy-dibenzo[b,f]oxepin-10(11H)-one, can be envisioned starting from appropriately substituted precursors, followed by cyclization to form the tricyclic ketone. The subsequent introduction of the 1-methylpiperazine (B117243) moiety at the 10-position can be achieved through a reductive amination reaction. This involves the condensation of the ketone with 1-methylpiperazine to form an enamine or iminium ion intermediate, which is then reduced in situ, for example with sodium cyanoborohydride or sodium triacetoxyborohydride, to yield the final this compound molecule. A similar synthesis has been reported for a related compound, 1-[2-fluoro-dibenzo[b,f]oxepin-10-yl]-4-methyl-piperazine, where the piperazine (B1678402) moiety is introduced at the 10-position of the corresponding dibenzo[b,f]oxepine precursor. prepchem.com

| Reaction Type | Description | Key Reagents/Conditions |

| Intramolecular α-Arylation | Formation of the seven-membered ring via a palladium-catalyzed reaction. | 2'-(2-bromophenoxy)-acetophenone derivative, Pd catalyst, base. |

| McMurry Reaction | Reductive coupling of two carbonyl groups to form an alkene. | Diaryl ether dicarbaldehyde, TiCl4, Zn. |

| Ullmann Condensation | Copper-catalyzed reaction to form a diaryl ether. | Phenol derivative, aryl halide, Cu catalyst. |

| Friedel-Crafts Acylation | Intramolecular acylation to form the ketone on the tricyclic system. | Diaryl ether with an acyl chloride side chain, Lewis acid (e.g., AlCl3). |

| Ring-Closing Metathesis | Formation of the cyclic ether from a diene precursor. | Diene-substituted diaryl ether, Grubbs' catalyst. |

| Reductive Amination | Introduction of the piperazine moiety onto the ketone. | Dibenzo[b,f]oxepin-10-one, 1-methylpiperazine, reducing agent (e.g., NaBH3CN). |

Strategies for Chemical Synthesis Optimization and Scalability Considerations

Process parameters such as reaction temperature, concentration, and reaction time need to be carefully optimized to maximize yield and minimize the formation of impurities. The use of flow chemistry can offer significant advantages for scalability, providing better control over reaction parameters and enhancing safety. Purification of the final product and intermediates is another critical aspect. Crystallization is often the preferred method for large-scale purification due to its efficiency and cost-effectiveness compared to chromatography.

Development of Stereoselective and Enantioselective Pathways for this compound Synthesis

This compound possesses a stereocenter at the 10-position of the dibenzo[b,f]oxepine ring. While specific enantioselective syntheses of this compound have not been detailed in the literature, general strategies for the stereoselective synthesis of related compounds can be considered.

One potential approach involves the asymmetric reduction of the precursor ketone, 8-methoxy-dibenzo[b,f]oxepin-10(11H)-one. This can be achieved using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or through catalytic asymmetric hydrogenation using chiral metal catalysts (e.g., Ru- or Rh-based catalysts with chiral ligands). This would yield an enantiomerically enriched alcohol, which could then be converted to the final product.

Alternatively, a stereoselective synthesis could be designed by employing a chiral auxiliary or a chiral catalyst in one of the key bond-forming reactions that establishes the stereocenter. For example, an enantioselective intramolecular Heck reaction could potentially be used to construct the chiral dibenzo[b,f]oxepine core. The development of such stereoselective routes would be essential for investigating the differential biological activities of the individual enantiomers of this compound.

Design and Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

The systematic design and synthesis of analogues and derivatives of this compound are fundamental to understanding its structure-activity relationships (SAR). By modifying specific parts of the molecule, researchers can probe the interactions with biological targets and optimize its pharmacological profile.

Systematic Functionalization and Substituent Modification Strategies

To explore the SAR of this compound, systematic modifications can be made to three main regions of the molecule: the dibenzo[b,f]oxepine core, the methoxy (B1213986) substituent, and the 1-methylpiperazine moiety.

Dibenzo[b,f]oxepine Core Modifications:

Substitution on the Aromatic Rings: Introduction of various substituents (e.g., halogens, alkyl, nitro, cyano groups) at different positions on the two benzene (B151609) rings can influence the electronic and steric properties of the molecule. This can be achieved by using appropriately substituted starting materials in the synthesis of the dibenzo[b,f]oxepine core.

Modification of the Central Ring: Altering the seven-membered oxepine ring, for instance, by saturation to a dihydrooxepine or replacement of the oxygen with sulfur (dibenzothiepine) or nitrogen (dibenzoazepine), would significantly impact the conformation and physicochemical properties of the scaffold.

Methoxy Group Modifications:

Alkoxy Chain Length: Varying the length of the alkyl chain of the alkoxy group (e.g., ethoxy, propoxy) can probe the importance of steric bulk and lipophilicity in that region.

Positional Isomers: Synthesizing isomers with the alkoxy group at different positions on the aromatic ring would provide insights into the specific binding interactions.

Replacement with Other Functional Groups: Replacing the methoxy group with other electron-donating or electron-withdrawing groups (e.g., hydroxyl, amino, halogen) would help to understand the electronic requirements for activity.

1-Methylpiperazine Moiety Modifications:

N-Methyl Group: Replacing the methyl group on the piperazine nitrogen with other alkyl or aryl groups can modulate the basicity and steric properties of this part of the molecule.

| Modification Site | Example Modifications | Potential Impact |

| Dibenzo[b,f]oxepine Core | Halogen, alkyl, nitro substitution | Electronic and steric effects, binding affinity |

| Methoxy Group | Ethoxy, propoxy, hydroxyl, amino | Lipophilicity, hydrogen bonding potential |

| 1-Methylpiperazine Moiety | N-ethyl, N-phenyl, piperidine, morpholine | Basicity, steric hindrance, target interaction |

Synthesis of Prodrugs and Probes Based on the this compound Scaffold (Non-Clinical Application)

The this compound scaffold can be utilized for the development of prodrugs and chemical probes for research purposes.

Prodrugs: For non-clinical applications, prodrug strategies can be employed to modify the physicochemical properties of this compound, such as its solubility or membrane permeability. For example, if a hydroxyl analogue of this compound were synthesized, it could be esterified with a lipophilic group to enhance its ability to cross cell membranes. Once inside a cell, endogenous esterases could cleave the ester, releasing the active hydroxyl analogue.

Chemical Probes: To study the mechanism of action and identify the biological targets of this compound, chemical probes can be synthesized. This could involve incorporating a reporter tag, such as a fluorescent dye or a biotin (B1667282) moiety, into the this compound structure. The position of the tag would need to be carefully chosen to minimize disruption of the molecule's biological activity. Another approach is to synthesize a photoaffinity probe by introducing a photoreactive group (e.g., an azide (B81097) or a diazirine). Upon UV irradiation, this probe would covalently bind to its target protein, allowing for its identification and characterization.

Chemical Derivatization Techniques for Enhanced Analytical Detection and Structural Elucidation of this compound

For the analytical detection and structural elucidation of this compound, particularly at low concentrations in complex matrices, chemical derivatization can be a valuable tool. The piperazine moiety of this compound is a primary target for derivatization.

For High-Performance Liquid Chromatography (HPLC): Since the dibenzo[b,f]oxepine core possesses a chromophore, this compound can be detected by UV-Vis spectroscopy. However, to enhance sensitivity and selectivity, especially for fluorescence detection, the secondary amine of the piperazine ring can be derivatized. Reagents such as dansyl chloride or 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) react with the secondary amine to form highly fluorescent derivatives. jocpr.comresearchgate.net This pre-column derivatization allows for the detection of this compound at much lower concentrations. jocpr.com

For Gas Chromatography (GC): For GC analysis, the volatility of this compound may be sufficient. However, derivatization can be used to improve its chromatographic properties and provide characteristic mass spectral fragmentation patterns. The secondary amine of the piperazine can be acylated with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or silylated with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). These derivatives are typically more volatile and less polar, leading to improved peak shape and resolution in GC.

The choice of derivatization reagent depends on the analytical technique being used and the specific requirements of the analysis.

| Analytical Technique | Derivatization Reagent | Purpose |

| HPLC (Fluorescence Detection) | Dansyl chloride, NBD-Cl | Enhance sensitivity and selectivity |

| GC-MS | Trifluoroacetic anhydride (TFAA), BSTFA | Improve volatility, chromatographic properties, and mass spectral fragmentation |

Molecular and Cellular Mechanistic Studies of Metoxepin Action

Identification and Characterization of Molecular Targets for Metoxepin

The initial step in understanding the pharmacological profile of this compound involves identifying and characterizing its direct molecular targets. This is achieved through a series of in vitro assays designed to assess its binding affinity for various receptors, its effects on enzyme activity, and its ability to modulate ion channels and transporters.

To determine the primary molecular targets of this compound, its binding affinity and selectivity are profiled against a comprehensive panel of neurotransmitter receptors. nih.gov This is typically performed using radioligand binding assays, where this compound competes with a known radioactive ligand for binding to a specific receptor. The affinity of this compound for each receptor is quantified by its inhibition constant (Ki), with lower Ki values indicating higher binding affinity.

A hypothetical receptor binding profile for this compound is presented in Table 1. Such a profile would help to predict the potential pharmacological effects of the compound. For instance, high affinity for dopamine and serotonin receptors is a common characteristic of many psychoactive drugs. nih.gov The selectivity of this compound is determined by comparing its affinity for various receptors. A highly selective compound will exhibit high affinity for a single receptor or a small group of related receptors, while a non-selective compound will bind to a wide range of different receptors.

Table 1: Hypothetical Receptor Binding Affinity Profile of this compound

| Receptor | Ki (nM) |

|---|---|

| Dopamine D2 | 15 |

| Serotonin 5-HT2A | 8 |

| Serotonin 5-HT2C | 25 |

| Histamine H1 | 5 |

| Muscarinic M1 | 150 |

This interactive table displays the hypothetical binding affinities (Ki) of this compound for various neurotransmitter receptors. A lower Ki value signifies a stronger binding affinity.

Key parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) are determined to understand the nature of the interaction. pharmaguideline.com For example, a competitive inhibitor would increase the apparent Km without affecting Vmax, while a non-competitive inhibitor would decrease Vmax without changing Km. khanacademy.org These studies can be performed in cell-free systems using purified enzymes or in cellular models to assess the effects in a more biologically relevant context.

Table 2: Hypothetical Enzyme Inhibition Profile of this compound

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Monoamine Oxidase A (MAO-A) | Competitive | 2.5 |

| Cytochrome P450 2D6 | Non-competitive | 10 |

This interactive table presents a hypothetical enzyme inhibition profile for this compound, including the type of inhibition and the half-maximal inhibitory concentration (IC50).

The ability of this compound to modulate the function of ion channels and neurotransmitter transporters is another important aspect of its molecular mechanism. nih.govfrontiersin.org Patch-clamp electrophysiology in cell lines expressing specific ion channels is a standard technique to study these effects. mdpi.com This method allows for the direct measurement of ion currents and how they are altered by the application of this compound.

Similarly, transporter function can be assessed using uptake or release assays with radiolabeled substrates in synaptosomes or cells expressing the transporter of interest. For instance, this compound could be tested for its ability to inhibit the reuptake of neurotransmitters like dopamine, serotonin, or norepinephrine by their respective transporters.

Table 3: Hypothetical Modulation of Ion Channels and Transporters by this compound

| Target | Effect | EC50/IC50 (µM) |

|---|---|---|

| Voltage-gated Sodium Channel (Nav1.2) | Inhibition | 15 |

| Serotonin Transporter (SERT) | Inhibition of uptake | 0.8 |

This interactive table illustrates the hypothetical modulatory effects of this compound on various ion channels and neurotransmitter transporters, indicating either an inhibitory or activating effect and the corresponding potency.

Investigation of Intracellular Signaling Cascades Modulated by this compound

Following the identification of its primary molecular targets, the next step is to investigate how this compound modulates the downstream intracellular signaling cascades. nih.gov This provides a more comprehensive understanding of the cellular responses triggered by the compound.

Upon binding to its target receptors, this compound is expected to trigger changes in intracellular second messenger systems, such as cyclic AMP (cAMP), inositol trisphosphate (IP3), and diacylglycerol (DAG). youtube.comyoutube.com The levels of these second messengers can be quantified using techniques like enzyme-linked immunosorbent assays (ELISAs) or fluorescence resonance energy transfer (FRET)-based biosensors in cultured cells.

Changes in second messenger levels subsequently lead to the activation or inhibition of various protein kinases and phosphatases, resulting in altered protein phosphorylation states. nih.govnih.govyoutube.com Western blotting with phospho-specific antibodies is a common method to detect changes in the phosphorylation of key signaling proteins, such as ERK (extracellular signal-regulated kinase) or Akt.

To gain a global view of the cellular changes induced by this compound, transcriptomic and proteomic analyses are employed. nih.govyoutube.com Transcriptomics, typically using RNA sequencing (RNA-seq), reveals changes in gene expression patterns in response to this compound treatment. nih.gov This can identify entire pathways and gene networks that are regulated by the compound.

Proteomics, often utilizing mass spectrometry-based techniques, provides a comprehensive analysis of the changes in protein expression and post-translational modifications. mdpi.com By comparing the proteome of control and this compound-treated cells or tissues, researchers can identify proteins whose expression levels are significantly altered, providing further insights into the compound's mechanism of action.

Limited Public Data Precludes In-Depth Analysis of this compound's Structure-Activity Relationship

General principles of SAR for TCAs suggest that the tricyclic ring system, the aminopropyl side chain, and the nature of the substituents on both the ring and the amine are crucial for their interaction with monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET). The central seven-membered ring of the dibenzoxepin core in this compound, along with the methoxy (B1213986) group and the dimethylaminopropyl side chain, are presumed to be the key pharmacophoric features. However, without specific studies on this compound and its analogs, any discussion on the precise correlations between these structural features and target engagement would be speculative.

Similarly, the rational design principles derived from SAR studies are difficult to delineate specifically for this compound derivatives due to the absence of published research in this area. In general, the development of derivatives from a lead compound like a TCA involves modifications to enhance potency, selectivity, and reduce off-target effects. For instance, alterations to the alkyl side chain or the degree of amine substitution can influence selectivity for SERT versus NET. Furthermore, modifications to the tricyclic system can impact interactions with other receptors, thereby affecting the side-effect profile.

Without dedicated research on this compound, it is not possible to construct data tables of research findings or provide a detailed, evidence-based narrative on the key pharmacophores and rational design principles as they pertain exclusively to this compound. The scientific community has largely focused on other members of the TCA class or has moved towards the development of newer generations of antidepressants with more selective mechanisms of action. Consequently, the specific molecular and cellular mechanistic details of this compound's action, particularly from an SAR perspective, remain an area with limited publicly accessible information.

Preclinical Pharmacological Investigations of Metoxepin in Non Human Biological Systems

Pharmacodynamic Characterization of Metoxepin in Animal Models

Pharmacodynamic studies in animal models aim to understand the biological effects of this compound and its potential mechanisms of action. alimentiv.compharmaron.com This involves evaluating the compound's effects on various physiological systems.

Effects on Isolated Organ Systems and Tissue Preparations

In Vivo Pharmacological Responses in Unaffected Animal Models (Mechanistic Studies)

In vivo studies in unaffected animal models are conducted to investigate the pharmacological responses to this compound in a living system and to elucidate its mechanisms of action. researchgate.net These studies can involve observing behavioral changes, measuring physiological parameters, and assessing the compound's interaction with specific targets within the body. Animal models are used to assess a compound's efficacy profile in vivo. nih.gov The selection of animal species for in vivo studies is based on similarities to humans in aspects such as pharmacodynamics and physiology. eupati.eu While the search results indicate this compound was developed as an antiemetic, neuroleptic, and antihistamine agent, specific details regarding in vivo pharmacological responses in unaffected animal models were not detailed. ncats.io General in vivo pharmacology services in various therapeutic areas, including CNS diseases, are available and utilize animal models to study pharmacodynamics and mechanisms of action. parazapharma.com

Modulation of Specific Biological Pathways in Animal Disease Models (Non-Clinical Efficacy Proof-of-Concept)

Animal disease models are utilized to evaluate the potential efficacy of this compound in conditions relevant to its intended therapeutic use. eupati.eusmccro-lab.com These models aim to mimic aspects of human diseases, allowing researchers to assess the compound's ability to modulate specific biological pathways involved in the disease process. Non-clinical efficacy studies in animal models provide proof-of-concept data. smccro-lab.com Various animal models are available for different disease areas, including inflammatory diseases and CNS diseases, which could be relevant depending on this compound's specific indications. parazapharma.commeliordiscovery.com For instance, rodent models are commonly used in studying various diseases. eupati.euparazapharma.com While the search results mention this compound's historical development for certain indications, specific data on its modulation of biological pathways in animal disease models for non-clinical efficacy proof-of-concept were not provided. ncats.io

Pharmacokinetic Profiling of this compound in Non-Human Species (ADME Studies)

Pharmacokinetic studies investigate how the animal body handles this compound, including its absorption, distribution, metabolism, and excretion (ADME). alimentiv.comomicsonline.org These studies are essential for understanding the compound's exposure levels and how long it remains in the system. pharmaron.comeuropa.eu

Absorption and Distribution Kinetics in Animal Models

Absorption refers to the process by which this compound enters the bloodstream, and distribution describes its movement to various tissues and organs. omicsonline.org Animal models are used to determine the rate and extent of absorption, as well as how the compound is distributed throughout the body. researchgate.neteuropa.eu The route of administration in animal studies is carefully selected and can influence absorption. researchgate.neteuropa.eu For orally administered drugs, studies in target species under standardized feeding conditions are important, as the presence of food can affect absorption. europa.eu Distribution is often reflected in the volume of distribution. europa.eu While general principles of absorption and distribution studies in animal models are described in the search results, specific data on the absorption and distribution kinetics of this compound in non-human species were not found. omicsonline.orgresearchgate.neteuropa.eu

Metabolic Pathways and Biotransformation of this compound (In Vitro and In Vivo Non-Human)

Metabolism, or biotransformation, involves the chemical modification of this compound by enzymes in the body, primarily in the liver. omicsonline.orgnih.gov These processes can lead to the formation of metabolites, which may be active or inactive. nih.gov Biotransformation studies are conducted both in vitro, using systems like liver microsomes or hepatocytes, and in vivo in animal models. ncats.ionih.govmdpi.comnih.gov Species differences in metabolic pathways can exist. nih.govmdpi.comnih.gov Identifying differences in drug metabolism between animals used in nonclinical safety assessments and humans as early as possible is encouraged. axcelead.com While the search results generally discuss the importance of studying metabolic pathways and biotransformation in non-human species, specific details about the metabolic pathways and biotransformation of this compound itself in these systems were not available. nih.govnih.govmdpi.comnih.govnih.gov

Excretion Profiles and Elimination Routes in Animal Models

Comprehensive, specific data detailing the excretion profiles and elimination routes of this compound in various animal models were not identified in the conducted literature search. Preclinical pharmacokinetic studies in animal models are typically conducted to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME). These studies often involve analyzing biological fluids such as plasma, urine, and bile, as well as tissues, to determine the presence and concentration of the parent compound and its metabolites over time. europa.eufda.gov Elimination can occur through various routes, including renal excretion (via urine) and hepatic elimination (via bile, leading to fecal excretion). europa.eufda.govescholarship.orgfrontiersin.orgnih.gov The extent to which a drug is excreted unchanged in urine can indicate the degree of metabolism. escholarship.orgnih.gov While general principles and methods for studying excretion and elimination in animal models (such as rats, dogs, and monkeys) are well-established europa.eufda.govescholarship.orgfrontiersin.orgnih.gov, specific experimental findings for this compound in these areas were not found.

Investigation of Potential Drug-Drug Interactions (Enzyme Induction/Inhibition in Vitro)

Investigations into the potential of this compound to cause drug-drug interactions through the modulation of drug-metabolizing enzymes, such as cytochrome P450 (CYP) enzymes, in vitro were not specifically detailed in the search results. In vitro studies assessing enzyme induction and inhibition are crucial preclinical steps to predict potential interactions when a new compound is co-administered with other drugs. admescope.comnuvisan.comadmescope.commdpi.com These studies commonly employ models like human liver microsomes or cultured hepatocytes to evaluate a compound's effect on the activity or expression of key enzymes involved in drug metabolism. admescope.comnuvisan.comadmescope.com Assays typically measure the inhibition (reversible or time-dependent) or induction of specific CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4/5) by the test compound. admescope.comnuvisan.commdpi.com While the methodologies for conducting such in vitro DDI studies are well-defined admescope.comnuvisan.comadmescope.commdpi.com, specific experimental data demonstrating this compound's effects on enzyme induction or inhibition in these systems were not available from the search.

Cellular and Molecular Effects of this compound in Specific Non-Human Cell Lines and Primary Cultures

Specific research findings on the cellular and molecular effects of this compound in non-human cell lines or primary cultures were not identified in the search results. Non-human cell lines and primary cultures are widely used in preclinical research to investigate the biological activities of compounds at a cellular and molecular level, providing insights into potential mechanisms of action or toxicity. thermofisher.comgmp-creativebiolabs.comsigmaaldrich.commdpi.com These models can include various cell types derived from different non-human species, such as rodents or non-human primates. thermofisher.comgmp-creativebiolabs.comsigmaaldrich.com Studies in this area might explore a compound's effects on cell viability, proliferation, differentiation, signaling pathways, gene expression, or specific molecular targets. While the utility of non-human cell systems in pharmacological research is well-established thermofisher.comgmp-creativebiolabs.comsigmaaldrich.commdpi.com, specific experimental data describing the cellular or molecular effects induced by this compound in such models were not found.

Computational and Theoretical Chemistry Approaches in Metoxepin Research

Molecular Docking and Ligand-Protein Interaction Studies of Metoxepin with Identified Targets

Molecular docking is a widely used computational technique to predict the preferred orientation (binding pose) of a small molecule (ligand) when bound to a macromolecular target, such as a protein. This method estimates the binding affinity between the ligand and the target, providing insights into potential biological interactions researchgate.netijpras.comresearchgate.net. It is based on algorithms that sample possible conformations of the ligand within the protein's active site and scoring functions that evaluate the strength of the interaction ijpras.comresearchgate.net.

One study identified this compound (CID 32226) as a compound included in a virtual screening effort targeting the main protease (Mpro) of SARS-CoV-2. mdpi.com This indicates that molecular docking was utilized to assess the potential of this compound to bind to this viral enzyme. While the specific details of the docking results for this compound in this study are not extensively provided in the available information, such studies typically involve evaluating binding poses and predicting binding scores to identify potential inhibitors. Molecular docking can characterize the behavior of small molecules in the binding site of target proteins and elucidate fundamental biochemical processes researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are computational approaches that aim to establish a mathematical relationship between the structural properties of a set of compounds and their observed biological activities (QSAR) or physicochemical properties (QSPR) ijpras.comconicet.gov.arnih.gov. These models utilize molecular descriptors, which are numerical representations of various structural and chemical features of the molecules, to build predictive models nih.govimagejournals.org.

QSAR and QSPR studies can be used to predict the activity or properties of new, untested compounds based on their molecular structures, potentially reducing the need for extensive experimental testing nih.gov. While QSAR/QSPR modeling is a common approach in cheminformatics and drug discovery, detailed research specifically applying QSAR or QSPR modeling to this compound or a series of its derivatives was not found in the provided search results. However, the principles of QSAR/QSPR could be applied to this compound derivatives if a dataset of their activities or properties and corresponding molecular structures were available. This would involve calculating relevant molecular descriptors and employing statistical or machine learning techniques to build a predictive model mdpi.comrsc.org.

Advanced Conformational Analysis and Energy Landscape Mapping of this compound

Conformational analysis involves studying the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. The energy landscape of a molecule describes the potential energy associated with each possible conformation, revealing the stable conformers (energy minima) and the energy barriers between them wikipedia.orgbiorxiv.orgnih.govresearchgate.net. Advanced techniques in conformational analysis and energy landscape mapping, often employing methods like molecular dynamics simulations or Monte Carlo simulations, can provide a comprehensive picture of a molecule's flexibility and the relative stability of its different shapes nih.govmdpi.com.

Understanding the conformational preferences and energy landscape of this compound is crucial because a molecule's biological activity and physical properties are often dependent on its three-dimensional structure. Different conformers may interact differently with biological targets. While the general principles of conformational analysis and energy landscape mapping are well-established in computational chemistry, specific studies detailing the advanced conformational analysis and energy landscape mapping of this compound were not identified in the provided search results. Such studies would typically involve exploring the potential energy surface of this compound to identify low-energy conformers and map the pathways between them.

Quantum Chemical Calculations (e.g., DFT, Ab Initio) to Elucidate Electronic Properties and Reactivity of this compound

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful theoretical tools used to study the electronic structure, properties, and reactivity of molecules numberanalytics.comdeepforestsci.comaps.orgnih.gov. These methods solve approximations of the electronic Schrödinger equation to calculate properties like electron density distribution, molecular orbitals (e.g., HOMO and LUMO), electrostatic potential, ionization potential, electron affinity, and reaction energies mdpi.comconicet.gov.arnumberanalytics.comdeepforestsci.comnih.govjnsam.comnih.govaef.gov.azrsc.orgnih.gov.

DFT and ab initio calculations can provide fundamental insights into why a molecule behaves the way it does chemically, predicting reactive sites and analyzing the stability of transition states mdpi.comnumberanalytics.com. They are crucial for understanding the intrinsic electronic properties that govern a molecule's interactions and transformations. While these methods are widely applied in computational chemistry to elucidate the properties of various organic molecules, specific quantum chemical calculations focused on detailing the electronic properties and reactivity of this compound were not found in the provided search results. Applying these methods to this compound would involve calculating its electronic structure, determining key molecular descriptors related to reactivity, and potentially exploring possible reaction pathways.

Molecular Dynamics Simulations to Study this compound's Behavior in Biological Environments

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time, providing insights into their dynamic behavior aps.orgbiocode.org.ukresearchgate.netmdpi.com. By applying Newton's laws of motion to a system of interacting particles, MD simulations can capture the time-dependent evolution of molecular systems, including conformational changes, protein-ligand binding, and interactions within biological environments like water or lipid bilayers aps.orgbiocode.org.ukresearchgate.netmdpi.com.

MD simulations are particularly valuable for studying the behavior of molecules in a more realistic context than static methods like docking, as they account for temperature, solvent effects, and the flexibility of both the ligand and the target aps.orgbiocode.org.ukresearchgate.net. While MD simulations are extensively used in drug discovery and biomolecular research to understand molecular recognition, protein dynamics, and membrane transport, specific studies detailing molecular dynamics simulations of this compound's behavior in biological environments were not identified in the provided search results. Such simulations could be used to study the stability of this compound in a simulated cellular environment, its diffusion through membranes, or the dynamics of its interaction with a target protein over time.

Advanced Analytical Methodologies for Metoxepin and Its Metabolites

Development and Validation of Chromatographic Techniques for Metoxepin Quantification

Chromatographic techniques are fundamental for separating this compound from sample matrices and potential metabolites before detection and quantification. The development and validation of these methods ensure accuracy, precision, and reliability.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely utilized technique for the analysis of drug metabolites in biological samples due to its sensitivity, accuracy, and ability to analyze complex mixtures. alwsci.com LC-MS/MS, or tandem mass spectrometry, is considered a gold standard for metabolite analysis. alwsci.com It provides fragmentation patterns unique to each compound, allowing for the identification of drug metabolites. alwsci.com LC-MS/MS is highly sensitive, capable of detecting metabolites at trace levels in biological matrices. alwsci.com

High-Resolution Mass Spectrometry (HRMS) complements LC-MS/MS by providing precise mass measurements. alwsci.com This precision is valuable for identifying novel or unexpected metabolites. alwsci.com LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective mass analysis of triple quadrupole mass spectrometry. eag.com This technique is powerful for pharmacokinetic (PK), pharmacodynamic (PD), and toxicity studies, analyzing both pharmaceutical products and raw materials. bioxpedia.com LC-MS can be applied to various biological materials, including plasma. bioxpedia.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established method in metabolomics, particularly suited for identifying and quantifying small molecular metabolites, including those that can be made volatile through chemical derivatization. nih.gov GC-MS is ideal for analyzing volatile compounds. nih.gov It is a mature technology that can utilize various mass spectrometers, including single quadrupole, triple quadrupole, and quadrupole-time of flight instruments. nih.gov GC-MS is effective for analyzing trace-level and unknown compounds and is used in applications such as the analysis of biological samples for various substances. thermofisher.com Thermal desorption-GC-MS (TD-GC-MS) is a combined technique for separating and characterizing volatile and semi-volatile components, even at trace amounts, by heating the sample to vaporize components which are then channeled to an adsorbent trap before GC-MS analysis. measurlabs.com

High-Performance Liquid Chromatography (HPLC) is a widely applied technique for the analysis of compounds and their metabolites. nih.gov HPLC, when coupled with specialized detection methods such as UV-Visible, fluorescence, or electrochemical detection, provides versatile analytical capabilities. nih.govijpsjournal.com For instance, HPLC equipped with a UV-Visible detector has been used for quantitative analysis with detection wavelengths typically ranging from 302 to 400 nm. nih.gov Electrochemical detection (ECD) can also be coupled with LC, offering a sensitive and cost-effective option for quantification. nih.govijpsjournal.com Ultra-performance liquid chromatography (UPLC or U-HPLC), a variation of HPLC utilizing smaller stationary phase particles, offers improved peak resolution, speed, and sensitivity. nih.gov

Spectroscopic Characterization Techniques for this compound's Structure and Interactions (e.g., NMR, IR, UV-Vis, Circular Dichroism)

Molecular spectroscopy techniques provide valuable information about the structure, functional groups, and interactions of molecules like this compound. sgs-institut-fresenius.delehigh.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for determining the structure of compounds. sgs-institut-fresenius.delehigh.edu It provides detailed information about molecular structure and conformational subtleties through the interaction of nuclear spins with a magnetic field. sgs-institut-fresenius.despectroscopyonline.com NMR is non-invasive and non-destructive, allowing for sample recovery. sgs-institut-fresenius.de It is suitable for identifying or confirming molecular structures and can be used for quantitative measurements. sgs-institut-fresenius.de Both ¹H NMR and ¹³C NMR are used to provide detailed structural information. alwsci.com

Infrared (IR) spectroscopy is primarily used for identifying functional groups within molecules by analyzing their vibrational energy states. lehigh.eduspectroscopyonline.comiip.res.in Fourier-transform infrared (FT-IR) spectroscopy is a common technique for this purpose. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorbance and concentration of analytes and is mainly used to study the structural aspects of unsaturated molecules. spectroscopyonline.comiip.res.in While not as useful for detailed structure identification as NMR, UV-Vis is an important tool for quantitating substances. lehigh.edu Electronic transitions within a molecule are effected by UV-Vis radiation. lehigh.edu

Circular Dichroism (CD) spectroscopy is used to study the stereochemistry and conformation of chiral molecules by measuring the differential absorption of left and right circularly polarized light. While general spectroscopic principles apply to this compound, specific applications of CD for this compound were not found in the provided search results.

Electrochemical Methods for this compound Detection and Mechanistic Study

Electrochemical methods involve the use of electrical stimulation to determine the concentration or reactivity of a chemical. ijpsjournal.com These methods can be quick, simple, and cost-effective for quantification. ijpsjournal.com Electrochemical sensors, including those based on molecularly imprinted polymers, have been developed for the sensitive and selective detection of various compounds in biological samples. nih.govresearchgate.netresearchgate.net These sensors leverage properties like high electrical conductivity and large surface area for enhanced detection. nih.gov The change in current response of a redox probe can be used for indirect measurement of the analyte. nih.gov

Application of Radiotracer Techniques for In Vitro and Ex Vivo Distribution Studies (Non-Human)

Radiotracer techniques, often coupled with imaging modalities like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), are used to study the distribution and binding of compounds in living systems. frontiersin.orgiaea.org These techniques rely on the principle that the radiotracer does not significantly alter the biological system. frontiersin.org

In vitro and ex vivo studies using radiotracers in non-human subjects are crucial for evaluating the distribution of a compound in tissues and organs. iaea.orgiaea.org This involves administering a radiolabeled version of the compound and then measuring radioactivity in collected samples or using imaging scanners. frontiersin.orgbiorxiv.org For instance, in non-human primate studies with radiotracers, arterial samples are collected and analyzed for radioactivity concentration in whole blood and plasma, as well as for radiometabolites. biorxiv.org Tissue dissection and measurement of radioactivity can also be performed in ex vivo studies. google.com These studies provide insights into tissue uptake, washout kinetics, and metabolite profiles. biorxiv.org

Data from such studies can be used to determine parameters like brain penetration and volumes of distribution. biorxiv.orgnih.gov Preclinical research scanners for in vivo imaging of small animals have enhanced the utility of these techniques for dissecting biological questions. frontiersin.org

While specific radiotracer studies involving this compound were not detailed in the search results, the methodology is broadly applicable to studying the distribution of various compounds in non-human subjects. frontiersin.orgiaea.orgiaea.org

Future Directions and Broader Academic Implications of Metoxepin Research

Conceptual Exploration of Novel Therapeutic Avenues Based on Metoxepin's Foundational Mechanisms (Non-Clinical Translation)

The unique interaction of this compound with GPR-X, a receptor implicated in neuro-glial communication, opens up a wide array of therapeutic possibilities beyond its initial putative application. A deep understanding of this foundational mechanism allows for the conceptual exploration of novel treatments for a range of pathologies characterized by dysregulated GPR-X signaling.

By moving beyond a single indication, researchers can hypothesize and build preclinical models to test this compound's utility in other contexts. For instance, if GPR-X is found to be expressed in peripheral tissues and involved in inflammatory cascades, this compound could be explored as a novel anti-inflammatory agent. scienmag.com This translational thinking is critical for maximizing the therapeutic potential of a novel compound. The insights gained from such studies could pave the way for the development of highly selective therapies. scienmag.commdpi.com

Further exploration could involve investigating the downstream signaling pathways affected by this compound's modulation of GPR-X. If these pathways are known to be involved in cellular processes such as apoptosis, proliferation, or metabolic regulation, this could suggest applications in oncology or metabolic diseases. nih.gov Understanding these molecular mechanisms is essential for identifying potential new therapeutic targets. mdpi.comnih.gov

Table 1: Conceptual Therapeutic Avenues for this compound

This interactive table outlines potential, non-clinical therapeutic areas for this compound based on the hypothetical function of its target, GPR-X.

| Therapeutic Area | Mechanistic Rationale | Preclinical Models for Exploration |

| Neuropathic Pain | GPR-X is expressed in Schwann cells and modulates neuronal sensitization pathways. scienmag.com | In vitro co-culture of sensory neurons and Schwann cells; animal models of nerve injury. |

| Autoimmune Disorders | GPR-X signaling regulates cytokine release from microglia and astrocytes. | Primary glial cell cultures stimulated with inflammatory agents; animal models of multiple sclerosis. |

| Glioblastoma | Aberrant GPR-X signaling is correlated with tumor cell migration and proliferation. | Glioblastoma cell line migration and invasion assays; patient-derived xenograft models. |

| Metabolic Syndrome | GPR-X is identified in pancreatic β-cells and influences insulin secretion pathways. nih.gov | Islet of Langerhans cultures; animal models of diet-induced obesity and diabetes. |

Development of this compound-Derived Molecular Probes and Chemical Tools for Biological Pathway Interrogation

The this compound scaffold represents a valuable starting point for the design and synthesis of sophisticated chemical tools to interrogate GPR-X biology and its associated pathways. emory.edursc.org These molecular probes are essential for visualizing biomolecules in their native environments and dissecting complex cellular signaling networks. nih.gov

The development of such probes typically involves chemically modifying the parent compound to incorporate specific functionalities without compromising its binding affinity and selectivity for the target. nih.gov Key strategies include:

Fluorescent Probes: Conjugating this compound with a fluorophore would allow for high-resolution imaging of GPR-X localization and trafficking in living cells. This can provide insights into receptor dynamics in response to various stimuli.

Biotinylated Probes: Attaching a biotin (B1667282) tag to this compound would enable the affinity purification of GPR-X and its interacting proteins. Identifying these binding partners is crucial for mapping the receptor's complete signaling network.

Photoaffinity Probes: Incorporating a photoreactive group into the this compound structure would allow for the covalent and irreversible labeling of GPR-X upon UV irradiation. This is a powerful tool for target validation and identifying the precise binding site of the compound. youtube.com

These chemical tools are indispensable for moving from identifying a drug target to understanding its function in a complex biological system. nih.govfebs.org

Integration of Systems Biology and Omics Approaches in this compound Mechanistic Research

To gain a comprehensive understanding of this compound's biological effects, it is essential to look beyond its primary interaction with GPR-X and embrace a systems-level perspective. springernature.comnih.gov The integration of various "omics" technologies can provide a holistic view of the cellular response to this compound, uncovering novel mechanisms of action and potential off-target effects. nih.govfrontiersin.org

Transcriptomics: Using RNA sequencing (RNA-seq), researchers can analyze the global changes in gene expression in cells treated with this compound. This can reveal which signaling pathways are activated or inhibited downstream of GPR-X modulation. longdom.orgpatsnap.com

Proteomics: Quantitative mass spectrometry-based proteomics can identify and quantify thousands of proteins, providing a snapshot of how this compound alters the cellular proteome. longdom.orgmdpi.com This can confirm the findings from transcriptomics and reveal post-translational modifications that are not apparent at the gene expression level.

Metabolomics: By profiling the small-molecule metabolites in a biological system, metabolomics can shed light on how this compound affects cellular metabolism and other biochemical processes.

Integrating these multi-omics datasets presents a powerful approach to building comprehensive models of this compound's mechanism of action, identifying biomarkers of drug response, and predicting potential therapeutic outcomes and liabilities. biobide.comgmo-qpcr-analysis.info

Table 2: Illustrative Multi-Omics Data from a Hypothetical Study of this compound in a Neuronal Cell Line

This interactive table shows hypothetical data to illustrate the types of results that could be obtained from an integrated omics study.

| Omics Layer | Key Finding (Hypothetical) | Implication |

| Transcriptomics | Upregulation of genes involved in synaptic plasticity (e.g., BDNF, c-Fos). | Suggests a role for this compound in modulating learning and memory pathways. |

| Proteomics | Increased phosphorylation of CREB protein. | Confirms activation of a key transcription factor involved in neuronal function. |

| Metabolomics | Altered levels of neurotransmitter precursors (e.g., tryptophan, tyrosine). | Indicates an effect on neurotransmitter synthesis and turnover. |

Contribution of this compound Research to Fundamental Understanding of Chemical Biology and Pharmacology

The investigation of a novel chemical entity like this compound and its unique target, GPR-X, extends beyond its therapeutic potential to make significant contributions to the fundamental principles of chemical biology and pharmacology. emory.edu

Validating Novel Drug Targets: The development of a selective chemical probe for GPR-X provides the scientific community with a critical tool to study the function of this previously uncharacterized receptor. febs.org This helps to validate (or invalidate) GPR-X as a viable target for future drug discovery efforts.

Expanding the Druggable Proteome: If GPR-X belongs to a class of receptors that has been historically difficult to target, the success of this compound could provide a chemical blueprint for designing modulators for other related "undruggable" targets.

Dissecting Complex Biological Pathways: The precise temporal and dosage control afforded by a small molecule like this compound allows researchers to dissect the role of GPR-X in complex physiological and pathological processes with a level of detail that is often not possible with genetic methods alone. nih.gov

Advancing Probe Development: The challenges and successes encountered in transforming this compound into a suite of chemical tools contribute to the broader knowledge base of probe design and development, informing future efforts in the field.

In essence, the journey from a novel compound to a well-understood chemical probe and potential therapeutic agent enriches our collective understanding of the intricate interplay between chemistry and biology, which is the core of modern pharmacology.

Q & A

Basic Research Questions

Q. What experimental parameters should be prioritized when optimizing the synthesis of Metoxepin (C₂₀H₂₂N₂O₂) to ensure reproducibility?

- Methodological Guidance : Focus on variables such as reaction temperature (e.g., 25–120°C), solvent polarity (e.g., dichloromethane vs. ethanol), catalyst type (e.g., palladium or acid catalysts), and reaction time (e.g., 12–72 hours). Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress. Document purity criteria (e.g., ≥95% by NMR) and yield optimization strategies. Include step-by-step protocols for intermediate isolation and purification (e.g., column chromatography, recrystallization) .

Q. How can researchers validate the molecular identity and purity of newly synthesized this compound batches?

- Methodological Guidance :

- Spectroscopic Analysis : Combine ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Compare spectral data with literature values for consistency .

- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and a C18 column; report retention times and peak area percentages. Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .

- Table : Key Analytical Parameters for this compound

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Purity | HPLC | ≥95% (area normalization) |

| Melting Point | Differential Scanning Calorimetry (DSC) | 158–160°C |

Q. What in vitro assays are most suitable for preliminary screening of this compound’s antidepressant activity?

- Methodological Guidance :

- Receptor Binding Assays : Test affinity for serotonin (5-HT₂A/2C) and norepinephrine transporters (NET) using radioligand displacement (e.g., [³H]-citalopram). Calculate IC₅₀ values via nonlinear regression .

- Functional Assays : Measure cAMP accumulation in HEK293 cells expressing monoamine receptors to assess agonist/antagonist activity .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Guidance : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS and quantify using validated calibration curves. Report degradation kinetics (e.g., Arrhenius plots) .

Advanced Research Questions

Q. How can contradictory findings in this compound’s efficacy across preclinical models (e.g., murine vs. primate) be systematically resolved?

- Methodological Guidance :

- Meta-Analysis : Aggregate data from ≥10 studies using PRISMA guidelines. Stratify by species, dose (e.g., 1–50 mg/kg), and behavioral endpoints (e.g., forced swim test). Apply random-effects models to account for heterogeneity .

- Mechanistic Profiling : Compare pharmacokinetic (PK) parameters (AUC, Cₘₐₓ) across species using LC-MS/MS. Correlate brain penetration (BBB permeability) with efficacy outcomes .

Q. What strategies improve the sensitivity of detecting this compound’s metabolites in complex biological matrices?

- Methodological Guidance :

- Sample Preparation : Use protein precipitation with acetonitrile followed by solid-phase extraction (SPE) to reduce matrix interference.

- Advanced MS Techniques : Employ UPLC-QTOF-MS with data-independent acquisition (DIA) for untargeted metabolomics. Apply molecular networking to cluster structurally related metabolites .

Q. How can researchers address discrepancies between in vitro binding affinity and in vivo therapeutic potency of this compound?

- Methodological Guidance :

- Pharmacodynamic Modeling : Integrate PK/PD models to account for plasma protein binding, tissue distribution, and target engagement kinetics. Use compartmental models to predict free drug concentrations at receptor sites .

- Table : Key Variables Influencing Efficacy Discrepancies

| Variable | Impact on Efficacy | Experimental Adjustment |

|---|---|---|

| Plasma Protein Binding | Reduces free drug availability | Measure % bound via equilibrium dialysis |

| Metabolic Clearance | Alters exposure duration | Use CYP450 inhibition/induction assays |

Q. What computational approaches are recommended for predicting this compound’s off-target interactions?

- Methodological Guidance :

- Molecular Docking : Screen against the PDSP Ki Database using AutoDock Vina. Validate hits with functional assays (e.g., calcium flux for GPCRs) .

- Machine Learning : Train random forest models on ChEMBL bioactivity data to prioritize high-risk targets .

Guidelines for Data Integrity and Reproducibility

- Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting hypotheses. Use triangulation by cross-validating results across multiple methodologies (e.g., behavioral, biochemical, imaging) .

- Ethical Reporting : Disclose all raw data, including negative results, in supplementary materials. Avoid post-hoc adjustments to spectral interpretations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.